molecular formula C15H16FNO3 B2371959 3-fluoro-N-[1-(furan-3-yl)propan-2-yl]-4-methoxybenzamide CAS No. 1795299-55-6

3-fluoro-N-[1-(furan-3-yl)propan-2-yl]-4-methoxybenzamide

Cat. No.: B2371959
CAS No.: 1795299-55-6
M. Wt: 277.295
InChI Key: GWUWTKLGONXKOI-UHFFFAOYSA-N
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Description

3-fluoro-N-[1-(furan-3-yl)propan-2-yl]-4-methoxybenzamide is an organic compound that features a benzamide core substituted with a fluoro group at the 3-position, a methoxy group at the 4-position, and a furan ring attached via a propan-2-yl linker at the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-fluoro-N-[1-(furan-3-yl)propan-2-yl]-4-methoxybenzamide typically involves multiple steps:

    Formation of the Benzamide Core: The starting material, 3-fluoro-4-methoxybenzoic acid, is converted to its corresponding acid chloride using thionyl chloride.

    Amidation Reaction: The acid chloride is then reacted with 1-(furan-3-yl)propan-2-amine under basic conditions to form the desired benzamide.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis with optimizations for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions

3-fluoro-N-[1-(furan-3-yl)propan-2-yl]-4-methoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The fluoro group can be substituted with nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of furanones.

    Reduction: Formation of amines.

    Substitution: Formation of substituted benzamides.

Scientific Research Applications

3-fluoro-N-[1-(furan-3-yl)propan-2-yl]-4-methoxybenzamide has several applications in scientific research:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design.

    Organic Synthesis: Intermediate in the synthesis of more complex molecules.

    Biological Studies: Investigating its effects on biological systems and potential therapeutic uses.

Mechanism of Action

The mechanism of action of 3-fluoro-N-[1-(furan-3-yl)propan-2-yl]-4-methoxybenzamide is not well-documented. its structure suggests it could interact with various biological targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and π-π stacking.

Comparison with Similar Compounds

Similar Compounds

    3-fluoro-4-methoxybenzamide: Lacks the furan ring and propan-2-yl linker.

    N-(1-(furan-3-yl)propan-2-yl)-4-methoxybenzamide: Lacks the fluoro group.

Uniqueness

The presence of the fluoro group, methoxy group, and furan ring in 3-fluoro-N-[1-(furan-3-yl)propan-2-yl]-4-methoxybenzamide makes it unique compared to its analogs. These functional groups can significantly influence its chemical reactivity and biological activity.

Properties

IUPAC Name

3-fluoro-N-[1-(furan-3-yl)propan-2-yl]-4-methoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16FNO3/c1-10(7-11-5-6-20-9-11)17-15(18)12-3-4-14(19-2)13(16)8-12/h3-6,8-10H,7H2,1-2H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWUWTKLGONXKOI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=COC=C1)NC(=O)C2=CC(=C(C=C2)OC)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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